molecular formula C11H7N5O4S B12926844 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one

Cat. No.: B12926844
M. Wt: 305.27 g/mol
InChI Key: QDPBQFFRHJJTJC-UHFFFAOYSA-N
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Description

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiazole ring fused with an oxadiazole ring, and a nitrophenyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Coupling of the Rings: The final step involves the coupling of the oxadiazole and thiazole rings through a condensation reaction, often facilitated by a dehydrating agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains. It is also being investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Materials Science: The compound’s unique structural features make it a promising candidate for the development of organic semiconductors and other advanced materials.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are being studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interact with cellular receptors and signaling pathways, leading to its anti-inflammatory and anticancer effects. Detailed studies on its binding affinities and molecular interactions are essential to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)thiazol-4(5H)-one can be compared with other similar compounds, such as:

    2-Amino-4-(4-nitrophenyl)thiazole: This compound shares the thiazole and nitrophenyl groups but lacks the oxadiazole ring, resulting in different chemical properties and biological activities.

    5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: This compound contains the oxadiazole and nitrophenyl groups but has a thiol group instead of the thiazole ring, leading to variations in reactivity and applications.

    4-(4-Nitrophenyl)-1,2,3-thiadiazole:

The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C11H7N5O4S

Molecular Weight

305.27 g/mol

IUPAC Name

(2E)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H7N5O4S/c17-8-5-21-11(12-8)13-10-15-14-9(20-10)6-1-3-7(4-2-6)16(18)19/h1-4H,5H2,(H,12,13,15,17)

InChI Key

QDPBQFFRHJJTJC-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N\C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/S1

Canonical SMILES

C1C(=O)NC(=NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S1

Origin of Product

United States

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